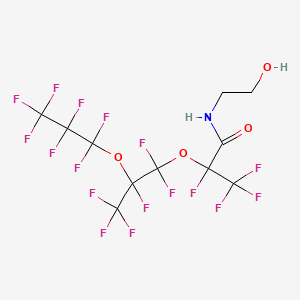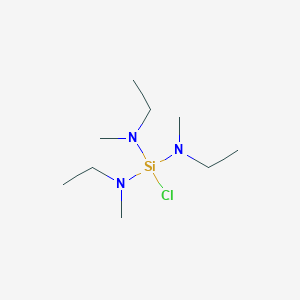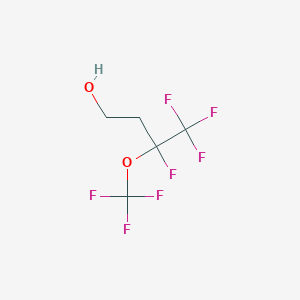
2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-1-methyl-4-(trans-4-propylcyclohexyl)benzene, commonly known as Fluoromethyl-4-propylcyclohexane (FMPC), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPC is a derivative of cyclohexane and benzene, and its unique chemical structure makes it an interesting compound for research.
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Technology
Fluorinated Phenyl Bicyclohexane Liquid Crystals Mixtures
An experimental investigation focused on the physical properties of fluorinated phenyl bicyclohexane liquid crystals (LCs) mixtures, including dielectric properties and splay elastic constants. These findings are crucial for understanding the behavior of liquid crystal displays under different temperature and voltage conditions, indicating that the fluorination and mixing proportions of these compounds significantly influence their dielectric constants and elastic properties (Heng Ma et al., 2013).
Organic Synthesis and Catalysis
Trans-Difluoro Complexes of Palladium(II)
The study on trans-difluoro complexes of palladium(II) provides insights into the thermal decomposition behaviors and the formation of novel difluorides. These findings are relevant for understanding the mechanistic aspects of palladium-catalyzed reactions, which are pivotal in organic synthesis and the development of new catalytic processes (V. Grushin & W. Marshall, 2009).
Environmental and Material Science
Metabolic Profiling of Fluorinated Liquid-Crystal Monomer
This study examines the metabolic pathways and potential toxicity of a typical fluorinated liquid-crystal monomer (LCM), shedding light on environmental and human health implications. It highlights the importance of understanding the biotransformation and ecological impact of such compounds (Xinyi Wang et al., 2022).
Fluorinated Compounds in Chemical Research
Synthesis of Terminal Difluoroethyleneoxy Group Liquid Crystal
A detailed method for synthesizing liquid crystals with a terminal difluoroethyleneoxy group showcases the versatility of fluorinated compounds in designing materials with specific physical properties, such as liquid crystals with improved performance (Zheng Guo-jun, 2010).
Coordination Networks with Fluorinated Backbones
Research into the coordination networks involving fluorinated ligands demonstrates the potential of these compounds in constructing novel materials with unique structural and functional properties, relevant for applications in catalysis, molecular recognition, and material science (Ye Gao et al., 2006).
Eigenschaften
IUPAC Name |
2,3-difluoro-1-methyl-4-(4-propylcyclohexyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2/c1-3-4-12-6-8-13(9-7-12)14-10-5-11(2)15(17)16(14)18/h5,10,12-13H,3-4,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYCUINHLSGSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=C(C(=C(C=C2)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4,5,6,7-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine](/img/structure/B6591316.png)
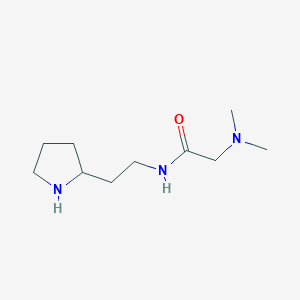
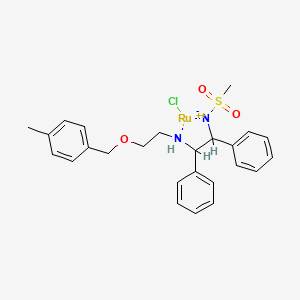
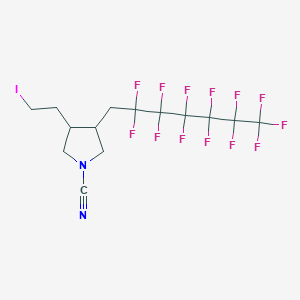
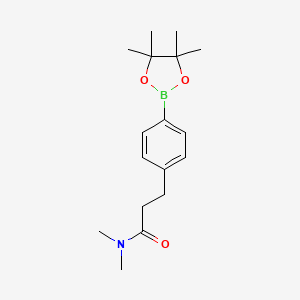
![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)
![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)
